N-Decyldimethylmethoxysilane belongs to the class of organosilicon compounds, specifically silanes. It is characterized by the presence of a decyl group and two dimethyl groups attached to a methoxy-silane backbone. The compound is often utilized as a coupling agent or surface modifier due to its hydrophobic properties and ability to bond with various substrates. It is commonly sourced from specialized chemical manufacturers that produce silanes for industrial applications .
The synthesis of N-Decyldimethylmethoxysilane typically involves the reaction of decyltrimethoxysilane with dimethylchlorosilane or through hydrolysis and condensation reactions. One effective method includes:
N-Decyldimethylmethoxysilane participates in various chemical reactions, primarily involving hydrolysis and condensation:
The hydrolysis reaction can be expressed as:
The mechanism of action for N-Decyldimethylmethoxysilane primarily involves its ability to modify surfaces by forming covalent bonds with hydroxyl groups present on substrates such as glass, metals, and ceramics. This bonding enhances hydrophobicity and improves adhesion properties.
N-Decyldimethylmethoxysilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in coatings, adhesives, and sealants.
N-Decyldimethylmethoxysilane has diverse applications across multiple industries:
The systematic name for N-Decyldimethylmethoxysilane, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC), is methoxy(dimethyl)octylsilane. This nomenclature adheres to organosilicon naming conventions, where:
The compound’s structural formula is CH₃(CH₂)₇CH₂–Si(CH₃)₂OCH₃, with silicon serving as the central atom in a tetrahedral arrangement. Substituents are ordered hierarchically: the decyl chain (longest alkyl group), followed by methyl groups, and finally the methoxy group. The CAS registry number 93804-29-6 provides a unique identifier for this compound [9].
Table 1: Structural Descriptors of N-Decyldimethylmethoxysilane
Component | Representation | Bond Type |
---|---|---|
Silicon center | Si | Covalent |
Alkyl substituent | CH₃(CH₂)₇CH₂– (decyl) | Si–C bond |
Alkyl substituents | Two CH₃– (methyl) | Si–C bonds |
Alkoxy substituent | CH₃O– (methoxy) | Si–O bond |
The molecular formula of N-Decyldimethylmethoxysilane is C₁₁H₂₆OSi, derived as follows:
The molecular weight is 202.41 g/mol, calculated using atomic masses:
Isotopic distribution patterns show a primary [M]⁺ peak at m/z 202, with minor [M+1]⁺ peaks from natural isotopic abundances (¹³C: 1.1%, ²⁹Si: 4.7%, ³⁰Si: 3.1%).
The silicon atom exhibits tetrahedral coordination, with bond angles approximating 109.5°. Key bonding features include:
CH₃(CH₂)₇CH₂–Si(CH₃)₂OCH₃ + H₂O → CH₃(CH₂)₇CH₂–Si(CH₃)₂OH + CH₃OH [6]
Stereochemistry is influenced by:
Table 2: Bonding Parameters in Organosilicon Compounds
Bond Type | Average Length (Å) | Average Angle (°) | Electronegativity Difference |
---|---|---|---|
Si–C (aliphatic) | 1.87–1.89 | 109.5 | 0.7 (low polarity) |
Si–O | 1.63–1.64 | 108–112 | 1.5 (moderate polarity) |
C–O (methoxy) | 1.43 | 111 | 1.0 |
Key physical properties of N-Decyldimethylmethoxysilane include:
Table 3: Physicochemical Properties of N-Decyldimethylmethoxysilane
Property | Value | Conditions |
---|---|---|
Density | 0.813 g/mL | 25°C |
Refractive index (nₐ) | 1.425–1.428 | 20°C, sodium D-line |
Boiling point | 221–223°C | 760 mmHg |
Flash point | 93°C (closed cup) | Standard test |
Vapor pressure | <0.1 mmHg | 25°C |
Hydrolytic sensitivity | Low (reacts slowly with moisture) | Ambient conditions |
Thermodynamic properties include an estimated enthalpy of vaporization (ΔHvap) of 65 kJ/mol, calculated using Trouton’s rule. The compound’s liquid state exhibits Newtonian flow behavior with negligible surface tension variations (∼25 dyn/cm) [8] [9].
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